molecular formula C13H10FNO B1312666 2-(4-Fluorobenzoyl)-6-methylpyridine CAS No. 497854-88-3

2-(4-Fluorobenzoyl)-6-methylpyridine

Cat. No. B1312666
M. Wt: 215.22 g/mol
InChI Key: CASIQBXVTYGYMW-UHFFFAOYSA-N
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Description

“2-(4-Fluorobenzoyl)-6-methylpyridine” is a compound that likely contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The “4-Fluorobenzoyl” part suggests the presence of a benzoyl group (a benzene ring attached to a carbonyl group) with a fluorine atom attached at the 4th position .

Scientific Research Applications

  • 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide

    • Application: This compound was synthesized as a derivative of salicylhydrazide, which is known to possess inhibitory activity of HIV-integrase .
    • Method: The synthesis involved two steps using methyl salicylate as the starting material. The reaction took place via microwave-aided hydrazinolysis, followed by acylation using 4-fluorobenzoyl chloride at low temperature .
    • Results: The target compound was successfully synthesized and characterized using a combination of IR, NMR, and MS methods .
  • N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives

    • Application: These compounds were designed and synthesized for potential use as antimicrobial agents, particularly against Gram-positive pathogens .
    • Method: The compounds were synthesized and characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques .
    • Results: The compounds showed promising results in antimicrobial activity, antioxidant effect, and toxicity assays .
  • Novel Naphthyl Epoxy Resin Containing 4-Fluorobenzoyl Side Chains

    • Application: This compound, known as 1,5-bis (4-fluorobenzoyl)-2,6-diglycidyl ether naphthalene (DGENF), was synthesized for use in low-k dielectrics applications .
    • Method: The synthesis involved a three-step procedure involving Friedel–Crafts acylation, demethylation, and followed by nucleophilic reaction .
    • Results: DGENF exhibited excellent thermal stability, hydrophobic and dielectric properties. For example, DGENF had a higher glass transition temperature of 170 °C than other commercial epoxy resins. It also showed a higher contact angle of 116°, which could satisfy the standard of hydrophobic materials. In addition, DGENF showed significantly lower dielectric constant (2.97 at 1 MHz) and dielectric loss (0.0188 at 1 MHz) than those of the other commercial epoxy resins .
  • Poly(ether ketone)s for Direct-Methanol Fuel Cell Applications

    • Application: Commercially available Poly(ether ketone)s, known to be terminated by 4-fluorobenzoyl groups, were used for direct-methanol fuel cell applications .
    • Method: The synthesis is “end-stopped” with 4,4-difluorobenzophenone .
    • Results: The details of the results are not provided in the source .
  • 2-Fluorobenzoic Acid

    • Application: 2-Fluorobenzoic acid is more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding .
    • Method: The acidity of 2-fluorobenzoic acid is due to the strong -I effect of fluorine .
    • Results: The “distance-dependent” inductive effect has taken over the H-bonding .
  • Triblock Ionomers Derived from Linear and Hyperbranched Poly(ether ketone)s

    • Application: These ionomers were evaluated for direct-methanol fuel cell (DMFC) performance .
    • Method: The synthesis of these ionomers involved polycondensation of an aromatic ether-ketone AB2 monomer in the presence of bis(4-fluorobenzoyl)-terminated PEEK .
    • Results: The triblock ionomers showed substantially higher DMFC performance than a control membrane based on the industry-standard fluorocarbon ionomer Nafion® 115, and their methanol diffusion coefficients were two to three times lower .

properties

IUPAC Name

(4-fluorophenyl)-(6-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO/c1-9-3-2-4-12(15-9)13(16)10-5-7-11(14)8-6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASIQBXVTYGYMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorobenzoyl)-6-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Seto, Y Aramaki, H Imoto, K Aikawa… - Chemical and …, 2004 - jstage.jst.go.jp
In order to develop orally active CCR5 antagonists, we investigated 1-benzoxepine derivatives containing new polar substituents, such as phosphonate, phosphine oxide or pyridine N-…
Number of citations: 57 www.jstage.jst.go.jp

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